molecular formula C22H14N2O5 B15423474 N-benzyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-benzyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B15423474
M. Wt: 386.4 g/mol
InChI Key: DGYLRHLAIIELON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an anthraquinone-derived compound featuring a nitro group at position 1, a benzyl-substituted carboxamide at position 2, and two ketone groups at positions 9 and 10.

Properties

Molecular Formula

C22H14N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

N-benzyl-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C22H14N2O5/c25-20-14-8-4-5-9-15(14)21(26)18-16(20)10-11-17(19(18)24(28)29)22(27)23-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,23,27)

InChI Key

DGYLRHLAIIELON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-benzyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C_{22}H_{18}N_{2}O_{5}
  • Molecular Weight : 386.364 g/mol
  • CAS Number : 100440-89-9

The compound features a benzyl group attached to a nitro-substituted anthracene derivative, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 1: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via ROS generation
MCF-7 (Breast Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)25Inhibition of proliferation

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : The compound leads to an increase in ROS levels within cells, which can trigger apoptosis.
  • DNA Intercalation : Its anthracene structure allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of approximately 65% after four weeks of treatment.

Case Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation assessed the combination therapy of this compound with doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential for overcoming drug resistance.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Analogs

Compound Molecular Formula Melting Point (°C) HRMS [M+H]⁺ Key Functional Groups Reference
N,N-Diethyl-1-nitro analog C₁₉H₁₆N₂O₅ Not reported 352.346 Nitro, Diethylamide
6c (Sulfonamide derivative) C₂₁H₁₅N₂O₅S 341.0–341.3 407.0702 Sulfonamide, Nitro
6e (Acetyl derivative) C₂₃H₁₆NO₄ 266.0–266.5 370.1079 Acetyl, Carboxamide
2-Methylbenzamide analog C₂₂H₁₅NO₃ Not reported 342.1134 2-Methylbenzamide, Anthraquinone

Q & A

Q. What are the optimized synthetic routes for N-benzyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves: (i) Oxidation of anthracene to 9,10-anthraquinone derivatives, followed by nitration at the 1-position. (ii) Coupling the nitroanthraquinone intermediate with benzylamine derivatives using activating agents like COMU ( ). Key factors include:
  • Temperature : Nitration reactions require controlled temperatures (0–5°C) to avoid side products.
  • Coupling Agents : COMU enhances yield (87–91%) for sterically hindered amines compared to traditional reagents like DCC ().
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().
  • Critical Data : Derivatives in show yields >85% with melting points 187–275°C, confirmed via 1^1H/13^13C NMR and LC-MS.

Q. How can researchers effectively purify this compound, and what role does supercritical fluid chromatography (SFC) play in resolving stereochemical impurities?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • SFC Advantages : For chiral separation, SFC outperforms HPLC due to faster run times (<10 min) and higher resolution of stereoisomers. SFC mobile phases (CO2_2/methanol) reduce denaturation risks, critical for thermally sensitive nitro groups ().

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :
  • Spectroscopy : 1^1H NMR (δ 8.2–8.5 ppm for aromatic protons), 13^13C NMR (C=O peaks at ~180 ppm), and LC-MS ([M+1]+^+ ions) confirm molecular identity ().
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving nitro-group orientation and hydrogen-bonding networks. Crystallographic data (e.g., CCDC entries) validate planar anthraquinone cores ().

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. null effects) be reconciled through experimental design?

  • Methodological Answer :
  • Dose-Response Studies : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify threshold effects ().
  • Cell Line Variability : Use standardized cell lines (e.g., S. aureus ATCC 25923) to minimize discrepancies.
  • Mechanistic Profiling : Pair antimicrobial assays with redox potential measurements (via SERS nanosensors) to correlate bioactivity with electron-transfer capacity ().

Q. What methodologies enable the study of its redox properties in biological systems?

  • Methodological Answer :
  • SERS Nanosensors : Functionalize gold nanoparticles with anthraquinone derivatives (e.g., AQ in ). Monitor redox-sensitive Raman bands (e.g., 1666 cm1^{-1} for C=O stretches) to quantify intracellular redox potential changes ().
  • Cyclic Voltammetry : Measure formal reduction potentials in PBS (pH 7.4) to predict in vivo behavior.

Q. How do substituent modifications (e.g., halogenation, benzyl group variation) impact bioactivity, and what structure-activity relationship (SAR) principles apply?

  • Methodological Answer :
  • Halogenation : Bromine at the 4-position (e.g., Compound 15 in ) enhances antimicrobial activity (MIC 2 µg/mL vs. S. aureus) due to increased lipophilicity.
  • Benzyl Group Effects : Electron-withdrawing substituents (e.g., -NO2_2) improve DNA intercalation, while bulky groups reduce solubility ().
  • SAR Workflow : Synthesize analogues systematically, then apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity ().

Q. What strategies address solubility challenges in biological assays without compromising structural integrity?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) to solubilize compounds while maintaining cell viability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous solubility, then monitor release kinetics via HPLC ().

Q. How can researchers optimize HPLC or SERS protocols for quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • HPLC Optimization : Use C18 columns with mobile phases (acetonitrile:0.1% formic acid) for baseline separation. Validate methods via spike-recovery experiments (≥95% recovery in plasma) ().
  • SERS Enhancement : Functionalize nanoparticles with 4-MBA for pH-stable detection. Calibrate using known concentrations (1–100 nM) and ratiometric analysis ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.